
N-formyl-3-nitrotyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-formyl-3-nitrotyrosine (FNTY) is a post-translational modification of tyrosine residues that occurs under conditions of oxidative and nitrosative stress. FNTY is formed by the nitration of tyrosine residues followed by the addition of a formyl group. FNTY has been detected in a variety of biological systems, including human tissues, and has been implicated in several pathological conditions.
Mécanisme D'action
The mechanism of action of N-formyl-3-nitrotyrosine is not well understood, but it is thought to be involved in the regulation of cellular signaling pathways. N-formyl-3-nitrotyrosine has been shown to modulate the activity of several enzymes, including tyrosine kinases and phosphatases, and to affect the function of several cellular proteins, including transcription factors and ion channels.
Biochemical and Physiological Effects
N-formyl-3-nitrotyrosine has been shown to have both biochemical and physiological effects. Biochemically, N-formyl-3-nitrotyrosine has been shown to modulate the activity of several enzymes and to affect the function of several cellular proteins. Physiologically, N-formyl-3-nitrotyrosine has been implicated in several pathological conditions, including neurodegenerative diseases, cardiovascular disease, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-formyl-3-nitrotyrosine in lab experiments include its ability to serve as a biomarker of oxidative and nitrosative stress and its potential as a tool to study the mechanisms of oxidative and nitrosative stress and the role of reactive nitrogen species in cellular signaling and regulation. The limitations of using N-formyl-3-nitrotyrosine in lab experiments include its potential for non-specific labeling and the difficulty of detecting low levels of N-formyl-3-nitrotyrosine in biological samples.
Orientations Futures
For research on N-formyl-3-nitrotyrosine include the development of more sensitive and specific detection methods, the identification of N-formyl-3-nitrotyrosine-modified proteins and their functional significance, and the elucidation of the mechanisms by which N-formyl-3-nitrotyrosine regulates cellular signaling pathways. Additionally, the role of N-formyl-3-nitrotyrosine in the pathogenesis of specific diseases, such as Alzheimer's disease and cancer, warrants further investigation.
Méthodes De Synthèse
N-formyl-3-nitrotyrosine can be synthesized in vitro by the reaction of nitrite with tyrosine in the presence of formic acid. This reaction is facilitated by the presence of a metal ion catalyst, such as copper or iron. N-formyl-3-nitrotyrosine can also be formed in vivo by the reaction of tyrosine residues with reactive nitrogen species, such as peroxynitrite or nitrogen dioxide.
Applications De Recherche Scientifique
N-formyl-3-nitrotyrosine has been used as a biomarker of oxidative and nitrosative stress in a variety of biological systems. N-formyl-3-nitrotyrosine has been detected in human tissues, including plasma, urine, and cerebrospinal fluid, and has been implicated in several pathological conditions, including neurodegenerative diseases, cardiovascular disease, and cancer. N-formyl-3-nitrotyrosine has also been used as a tool to study the mechanisms of oxidative and nitrosative stress and the role of reactive nitrogen species in cellular signaling and regulation.
Propriétés
IUPAC Name |
2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c13-5-11-7(10(15)16)3-6-1-2-9(14)8(4-6)12(17)18/h1-2,4-5,7,14H,3H2,(H,11,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCIVXXCNSHKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC=O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5636604 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5140687.png)
![methyl 3-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140699.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5140706.png)
![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine](/img/structure/B5140710.png)

![1-(4-chlorophenyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5140719.png)

![N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5140740.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5140746.png)
![5-(methoxymethyl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5140748.png)
![ethyl 7-[3-(benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5140762.png)

![N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)
